3-(2,2-Difluoroethoxy)-4-methylbenzene-1-sulfonyl chloride
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Overview
Description
3-(2,2-Difluoroethoxy)-4-methylbenzene-1-sulfonyl chloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a difluoroethoxy group, a methyl group, and a sulfonyl chloride group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-4-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-difluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to remove any impurities and obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-4-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-4-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-4-methylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, or other derivatives. The difluoroethoxy group can also influence the reactivity and stability of the compound, contributing to its unique chemical properties .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but with a trifluoromethoxy group instead of a difluoroethoxy group.
2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride: Contains an additional trifluoromethyl group, which can alter its reactivity and applications.
Uniqueness
3-(2,2-Difluoroethoxy)-4-methylbenzene-1-sulfonyl chloride is unique due to the presence of the difluoroethoxy group, which imparts distinct electronic and steric effects compared to other similar compounds. This can influence its reactivity, stability, and suitability for specific applications in synthesis and industry .
Properties
Molecular Formula |
C9H9ClF2O3S |
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Molecular Weight |
270.68 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClF2O3S/c1-6-2-3-7(16(10,13)14)4-8(6)15-5-9(11)12/h2-4,9H,5H2,1H3 |
InChI Key |
UHMWGNQUKISPHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)OCC(F)F |
Origin of Product |
United States |
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